molecular formula C13H26N2O2 B597630 tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate CAS No. 1289386-04-4

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate

Cat. No.: B597630
CAS No.: 1289386-04-4
M. Wt: 242.363
InChI Key: DNPZZKUZHMYHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2. It is a piperidine derivative that features a tert-butyl group, an ethylamino group, and a carboxylate ester. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-((ethylamino)methyl)piperidine-1-carboxylate is unique due to its specific structural features, including the presence of both a tert-butyl group and an ethylamino group. These features contribute to its distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 2-(ethylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-14-10-11-8-6-7-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPZZKUZHMYHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693568
Record name tert-Butyl 2-[(ethylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-04-4
Record name tert-Butyl 2-[(ethylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.